REACTION_CXSMILES
|
Br[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)=[CH:6][C:5]([O:16][CH3:17])=[CH:4][CH:3]=1.C([Li])(C)(C)C.[C:23](=[O:25])=[O:24].Cl>CN(C)C=O.CCOCC.O>[C:23]([C:2]1[CH:3]=[CH:4][C:5]([O:16][CH3:17])=[CH:6][C:7]=1[C:8]1[CH:9]=[C:10]([O:14][CH3:15])[CH:11]=[CH:12][CH:13]=1)([OH:25])=[O:24]
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1C1=CC(=CC=C1)OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a 60
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution was transferred to another flask
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over a 3-hour period during which time a white precipitate
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
to precipitate out
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CUSTOM
|
Details
|
40% ether-hexane mixture to remove impurities
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C(C=C(C=C1)OC)C1=CC=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.82 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |